molecular formula C13H18N4S2 B11079409 7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11079409
M. Wt: 294.4 g/mol
InChI Key: OOCZPDIEVKEUCD-UHFFFAOYSA-N
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Description

7-(1-Azepanyl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-azepanyl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One efficient method is the organobase-catalyzed one-pot three-component condensation reaction. This involves the reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of N,N-diisopropylethylamine (DIPEA) as a catalyst .

Industrial Production Methods

the principles of green chemistry, such as the use of green solvents and efficient catalytic systems, are likely to be employed to ensure sustainable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

7-(1-Azepanyl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

7-(1-Azepanyl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-azepanyl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death in cancer cells . The compound may also interact with other molecular pathways involved in inflammation and microbial growth .

Properties

Molecular Formula

C13H18N4S2

Molecular Weight

294.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C13H18N4S2/c1-9-14-11-10(19-13(18)16(11)2)12(15-9)17-7-5-3-4-6-8-17/h3-8H2,1-2H3

InChI Key

OOCZPDIEVKEUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C

Origin of Product

United States

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